4-(Isopentyloxy)butane-1-sulfonyl chloride
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Overview
Description
4-(3-methylbutoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(3-methylbutoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(3-methylbutoxy)butane-1-sulfonic acid+SOCl2→4-(3-methylbutoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 4-(3-methylbutoxy)butane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at low temperatures.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonate salts.
Reduction: Sulfonyl hydride.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
4-(3-methylbutoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(3-methylbutoxy)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(3-methylbutoxy)benzene-1-sulfonyl chloride: Similar structure but with a benzene ring instead of a butane chain.
4-tert-Butylbenzenesulfonyl chloride: Contains a tert-butyl group attached to a benzene ring.
Biphenyl-4-sulfonyl chloride: Features a biphenyl structure with a sulfonyl chloride group.
Uniqueness
4-(3-methylbutoxy)butane-1-sulfonyl chloride is unique due to its specific alkyl chain structure, which imparts distinct reactivity and solubility properties compared to its aromatic counterparts. This uniqueness makes it valuable in applications where non-aromatic sulfonyl chlorides are preferred.
Properties
Molecular Formula |
C9H19ClO3S |
---|---|
Molecular Weight |
242.76 g/mol |
IUPAC Name |
4-(3-methylbutoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2)5-7-13-6-3-4-8-14(10,11)12/h9H,3-8H2,1-2H3 |
InChI Key |
NAGPLCOIGPWKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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